HDP-Mimic C4
Description
Properties
CAS No. |
1382469-16-0 |
|---|---|
Molecular Formula |
C22H35BrN2O6 |
Molecular Weight |
503.43 |
IUPAC Name |
tert-Butyl 3,3'-(5-bromo-1,3-phenylene)bis(oxy)bis(propane-3,1-diyl)dicarbamate |
InChI |
InChI=1S/C22H35BrN2O6/c1-21(2,3)30-19(26)24-9-7-11-28-17-13-16(23)14-18(15-17)29-12-8-10-25-20(27)31-22(4,5)6/h13-15H,7-12H2,1-6H3,(H,24,26)(H,25,27) |
InChI Key |
ACACKWFHXFFMRN-UHFFFAOYSA-N |
SMILES |
BrC1=CC(OCCCNC(OC(C)(C)C)=O)=CC(OCCCNC(OC(C)(C)C)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HDP Mimic-Compound 4; HDP Mimic Compound 4; HDP-Mimic Compound 4; HDP Mimic-C4; HDP Mimic C4; HDP-Mimic C4 |
Origin of Product |
United States |
Structural Design and Conceptualization of Hdp Mimic C4
Design Principles for Replicating HDP Functionality in Small Molecules
The rational design of small molecule HDP mimics is centered on abstracting the key physicochemical properties of natural HDPs into abiotic, and often simpler, chemical scaffolds. The primary goal is to create molecules that are proteolytically stable, cost-effective to produce, and possess potent and selective antimicrobial activity. Several core principles guide this design process:
Amphiphilicity: A defining characteristic of most HDPs is their amphiphilic nature, meaning they possess distinct hydrophobic and hydrophilic (cationic) domains. This allows them to partition into the lipid bilayer of microbial membranes. In small molecule mimics, this is achieved by incorporating both bulky, nonpolar groups and positively charged functionalities into the molecular structure. The spatial arrangement of these groups is critical for creating a facially amphiphilic molecule, where the hydrophobic and cationic residues are segregated on opposite faces of the molecule. mdpi.comumich.edu
Cationic Charge: The surfaces of bacterial and fungal cells are typically rich in anionic components, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The positive charge of HDP mimics, usually conferred by amine or guanidinium (B1211019) groups, facilitates the initial electrostatic attraction to these anionic microbial membranes, a crucial first step in their mechanism of action. rsc.orgnih.gov The magnitude and distribution of the cationic charge can be tuned to optimize both antimicrobial potency and selectivity for microbial over mammalian cells.
Hydrophobicity: The hydrophobic component of the mimetic is essential for its insertion into and disruption of the lipid bilayer. The degree of hydrophobicity must be carefully balanced; insufficient hydrophobicity may lead to poor membrane interaction, while excessive hydrophobicity can result in non-specific toxicity towards host cells. acs.org
Structural Scaffolding: A variety of non-peptidic scaffolds have been employed to create HDP mimics, including peptoids, arylamides, and phenylene ethynylenes. mdpi.comucla.edu These scaffolds provide a stable framework for the precise positioning of the cationic and hydrophobic side chains, enabling the creation of molecules with well-defined amphiphilic structures. The rigidity of the scaffold is also a key consideration, as it can influence the molecule's ability to adopt a conformation suitable for membrane insertion and disruption. mdpi.com
Architectural Basis of HDP-Mimic C4: Meta-Phenylene Ethynylene Core and Analogues
This compound is a non-peptidic small molecule that was developed based on the design principles outlined above. Its architecture is centered around a meta-phenylene ethynylene (mPE) core, a rigid hydrocarbon backbone that facilitates a facially amphiphilic conformation. ucla.edunih.gov This particular scaffold was inspired by the membrane-binding properties of the natural frog skin peptide, magainin II. ucla.edu The mPE backbone itself is hydrophobic, and it is decorated with cationic side chains, in this case, likely amine groups, to generate the requisite amphiphilicity.
The choice of the mPE scaffold is significant. Its rigidity helps to pre-organize the molecule into a conformation that is conducive to membrane insertion. The meta-substitution pattern on the phenyl rings is crucial for creating the desired spatial separation of the cationic and hydrophobic regions. This structural arrangement allows the molecule to present a cationic face that interacts with the negatively charged headgroups of the microbial membrane lipids, and a hydrophobic face that can penetrate the nonpolar acyl chain core of the bilayer. frontiersin.orgresearchgate.net
The development of this compound was part of a broader investigation into a series of mPE-based oligomers. By systematically varying the nature and length of the side chains and the number of repeating units in the oligomer, researchers have been able to modulate the antimicrobial activity and selectivity of these compounds. For instance, studies on homologous series of mPE oligomers have shown that increasing the hydrophobic volume can shift the activity from inactive to specifically active against bacteria, and then to non-specifically active against both bacteria and eukaryotic cells. frontiersin.org This highlights the delicate balance between hydrophobicity and cationic charge required for effective and selective antimicrobial action.
This compound itself has demonstrated potent antifungal activity, particularly against various species of Candida, including strains resistant to conventional antifungal drugs like fluconazole (B54011). researchgate.netnih.gov Its mechanism of action involves the rapid permeabilization of the fungal cell membrane, leading to the efflux of intracellular components such as ATP and the influx of molecules like propidium (B1200493) iodide. ucla.edunih.gov
Below is a table summarizing the in vitro antifungal activity of this compound against different Candida species.
| Fungus | MIC (µg/mL) |
| Candida albicans | 8 |
| Candida glabrata | 4 |
| Candida parapsilosis | 4 |
| Candida tropicalis | 4 |
| Candida krusei | 8 |
Data sourced from Menzel et al., 2017.
Theoretical Frameworks Guiding Mimetic Development for Membrane-Active Agents
The design of membrane-active agents like this compound is heavily influenced by theoretical models that describe the interactions between peptides and lipid bilayers. These models provide a conceptual framework for understanding how these molecules can disrupt membrane integrity, and they guide the design of synthetic mimics that can replicate these mechanisms. The primary models include:
The Barrel-Stave Model: In this model, the antimicrobial agents insert into the membrane and aggregate to form a transmembrane pore. The hydrophobic surfaces of the molecules align with the lipid core of the membrane, while their hydrophilic surfaces face inward to form the lining of an aqueous channel. This creates a stable pore through which ions and other small molecules can leak, leading to cell death. nih.gov
The Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model also involves the formation of a transmembrane channel. However, in this model, the lipid monolayers are bent back on themselves, such that the pore is lined by both the antimicrobial molecules and the headgroups of the lipid molecules. This model was first proposed to describe the action of magainin, the peptide that inspired the design of this compound.
The Carpet Model: In this model, the antimicrobial agents accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. nih.gov
While these models were initially developed to explain the actions of peptides, they provide a valuable theoretical basis for the design of non-peptidic mimics. The goal is to create molecules that, despite their different chemical nature, can induce similar topological changes in the lipid bilayer. For phenylene ethynylene oligomers like this compound, it is believed that their rigid, facially amphiphilic structure allows them to insert into the membrane and induce membrane curvature stress, a key feature of the toroidal pore and other disruptive models. researchgate.net
Computational approaches, such as molecular dynamics simulations, are increasingly being used to refine these theoretical frameworks and to guide the de novo design of HDP mimics. These simulations can provide insights into how a candidate molecule might interact with a model lipid bilayer at an atomic level, helping to predict its membrane-disruptive potential and to optimize its structure for improved activity and selectivity.
Investigative Methodologies in Hdp Mimic C4 Research
In Vitro Research Models for Microbial Interaction Analysis
In vitro studies, which are conducted in a controlled environment outside of a living organism, form the foundation of HDP-Mimic C4 research. These models are essential for analyzing the direct effects of the compound on microorganisms.
Quantitative susceptibility assays are performed to determine the potency of an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents the visible growth of a microorganism, while the Minimum Fungicidal Concentration (MFC) is the lowest concentration that kills 99.9% of the initial microbial population.
Studies have determined these key metrics for this compound against the fungus Candida albicans. Research has reported an MIC90 (the concentration required to inhibit 90% of isolates) of 2 µg/ml and an MFC90 of 8 µg/ml. frontiersin.org Another study identified an initial MIC of 4 µg/ml for C. albicans under standard conditions. nih.govresearchgate.net Further research has indicated that MIC values against various Candida species can range from 0.5 to 8 µg/mL. researchgate.netumass.edu The compound is noted to be lethal to both the yeast and hyphal forms of C. albicans at a concentration of 8 µg/ml. frontiersin.orgfrontiersin.org
Table 1: In Vitro Antifungal Activity of this compound against Candida albicans
| Assay Parameter | Reported Concentration (µg/mL) |
|---|---|
| Minimum Inhibitory Concentration (MIC) | 2 - 4 |
A primary mechanism of action for this compound is the disruption of the microbial cell membrane. Assays that measure the loss of membrane integrity are therefore central to its investigation.
Propidium (B1200493) iodide (PI) is a fluorescent dye that is unable to cross the membrane of living cells. If the cell membrane is compromised, PI can enter the cell, bind to its DNA, and emit a red fluorescence. Flow cytometry is a technique used to quantify this fluorescence in a population of cells, thereby measuring the extent of membrane damage.
Research has demonstrated that this compound treatment leads to rapid membrane permeabilization in C. albicans, as evidenced by a swift influx of PI. researchgate.netnih.gov Dose-dependent permeabilization was observed within five minutes of exposure to this compound at concentrations from 8 to 32 µg/ml. nih.govresearchgate.net At a concentration of 32 µg/ml, over 80% of fungal cells were permeabilized after just a five-minute treatment. nih.gov These experiments, where PI incorporation is quantified by flow cytometry, confirm that the compound compromises the integrity of the fungal cell membrane. researchgate.net
Healthy cells maintain a high intracellular concentration of Adenosine Triphosphate (ATP), the main molecule for storing and transferring energy. Damage to the cell membrane allows ATP to leak out into the extracellular environment, a process known as efflux. Measuring the amount of extracellular ATP is a reliable method for quantifying membrane disruption.
Studies have shown that treating C. albicans with this compound results in a rapid and dose-dependent efflux of ATP. nih.govresearchgate.net Significantly elevated levels of extracellular ATP were detected in samples treated with the compound compared to untreated controls. researchgate.netresearchgate.net This ATP leakage has been observed in both individual yeast cells and in the more complex hyphal structures found in biofilms, further supporting the compound's membrane-active mechanism. nih.govresearchgate.net
To visually confirm the effects of this compound on the physical structure of the microbial membrane, biophysical methods such as fluorescence microscopy are utilized.
Fluorescence microscopy allows for direct observation of cellular components and their response to treatment. By using specific fluorescent dyes that bind to cellular structures like the membrane, researchers can visualize the damage caused by an antimicrobial agent.
Microscopic analysis has provided direct visual proof of this compound's disruptive effect on the fungal membrane. nih.govresearchgate.net In one method, fungi were stained with filipin (B1216100), a fluorescent compound that binds to sterols within the Candida membrane. Following a brief 10-minute treatment with this compound, the filipin dye was observed to have moved into the cytoplasm, which indicates a significant disruption of the plasma membrane. nih.gov Other studies have used stains that appear red when the membrane is damaged, providing clear visual evidence of the compound's membrane-disrupting activity. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adenosine Triphosphate |
| Filipin |
Biophysical Characterization of Membrane Interaction
Electron Microscopy for Ultrastructural Analysis of Microbial Cells
To visualize the direct impact of this compound on the cellular architecture of fungal pathogens, particularly Candida albicans, researchers have turned to electron microscopy. This powerful technique allows for high-resolution imaging of cellular ultrastructures, providing critical insights into the compound's mode of action.
Cationic Inhibition Studies to Elucidate Electrostatic Interactions
To investigate the initial interaction between this compound and fungal cells, researchers have conducted cationic inhibition studies. These experiments are designed to determine if the compound's binding to the microbial surface is mediated by electrostatic forces, a common characteristic of many host defense peptides (HDPs) that this compound is designed to emulate. researchgate.netnih.govresearchgate.net
In these studies, the antifungal activity of this compound against C. albicans is measured in the presence of various cations. The results have consistently shown that the fungicidal activity of this compound is inhibited by cations in a manner dependent on both the concentration and the valence of the ions. researchgate.netresearchgate.net Specifically, pre-treatment of fungal cells with increasing concentrations of sodium chloride (NaCl), calcium chloride (CaCl₂), and lanthanum chloride (LaCl₃) led to a progressive reduction in the efficacy of this compound. researchgate.net This suggests that the positively charged ions compete with the cationic this compound for binding sites on the negatively charged fungal membrane. researchgate.netresearchgate.net
This competitive inhibition strongly supports the hypothesis that the initial and critical step in this compound's mechanism of action is its electrostatic attraction and binding to the anionic components of the microbial cell membrane. researchgate.netnih.govresearchgate.net
In Vivo Animal Models for Efficacy Evaluation in Systemic and Localized Mycoses
To translate in vitro findings into a more clinically relevant context, the effectiveness of this compound has been assessed in established in vivo animal models of fungal infections. These models are crucial for evaluating the compound's therapeutic potential in a living organism.
Murine Models of Invasive Candidiasis
Murine models of invasive candidiasis, a life-threatening systemic fungal infection, have been instrumental in demonstrating the in vivo efficacy of this compound. researchgate.netnih.gov In these models, mice are typically immunosuppressed and then systemically infected with a virulent strain of C. albicans.
Studies have shown that this compound exhibits potent, dose-dependent activity in a mouse model of invasive candidiasis. researchgate.netnih.gov Following treatment, a significant reduction in the fungal burden in the kidneys, a primary target organ in this type of infection, was observed. researchgate.netnih.gov Specifically, a reduction of three logs in kidney burden was reported after 24 hours. researchgate.netnih.gov Furthermore, treatment with this compound was shown to prevent mortality for up to 17 days, highlighting its potential to control this severe infection. researchgate.netnih.gov
Murine Models of Oral Candidiasis
The efficacy of this compound against localized fungal infections has been evaluated using murine models of oral candidiasis. researchgate.netnih.govresearchgate.net This model mimics the common mucosal infection known as oral thrush. Both immunosuppressed and steroid-free mouse models have been utilized. researchgate.netresearchgate.net
In the immunosuppressed model, mice are treated with cortisol acetate (B1210297) before being orally infected with C. albicans. researchgate.netresearchgate.net In the steroid-free model, the infection is established without the use of immunosuppressants. researchgate.netresearchgate.net In both scenarios, after the infection is established, a single topical application of this compound formulated in a hydrogel is administered to the infected tongues. researchgate.netresearchgate.net
The results from these models have been promising, showing that selected HDP-mimetic compounds, including C4, are highly efficacious. researchgate.net A single dose led to a significant reduction in the Candida burden on the tongues of the infected animals, with up to a three-log reduction in colony-forming units (CFUs). researchgate.net These findings underscore the potential of this compound as a topical treatment for oral candidiasis. researchgate.netresearchgate.net
Advanced Analytical Techniques for Compound Quantification in Research Systems
Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound. To achieve this, researchers have employed advanced analytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized to quantify the concentration of this compound in plasma samples. researchgate.netnih.gov This highly sensitive and specific method allows for the precise measurement of the compound's levels in the bloodstream over time after administration. researchgate.netnih.gov Pharmacokinetic analyses using LC-MS/MS have been conducted following intravenous injection of this compound in mice, providing valuable data on its systemic exposure. researchgate.netnih.gov
Mechanistic Elucidation of Hdp Mimic C4 Antifungal Activity
Initial Membrane Binding and Electrostatic Interactions with Microbial Surfaces
The initial step in the antifungal action of HDP-Mimic C4 involves its binding to the microbial cell surface, a process governed primarily by electrostatic interactions. researchgate.net As a cationic molecule, this compound is attracted to the net negative charge of the fungal cell membrane, which is rich in anionic components such as phosphatidylserine (B164497) and phosphoinositides. researchgate.netnih.gov This electrostatic attraction is a critical prerequisite for its subsequent membrane-disruptive activities.
The fundamental role of these electrostatic interactions is evidenced by the inhibition of this compound's antifungal activity in the presence of cations. researchgate.netresearchgate.net Pre-treatment of Candida albicans with monovalent, divalent, and trivalent cations leads to a concentration- and valence-dependent increase in the minimum inhibitory concentration (MIC) of C4. researchgate.net This suggests that the cations compete with the cationic HDP-mimic for binding sites on the anionic microbial membrane, thereby neutralizing the surface charge and impeding the initial binding necessary for antifungal action. researchgate.netresearchgate.net
| Cation | Concentration (mM) | MIC of this compound (µg/mL) |
|---|---|---|
| None | 0 | 4 |
| NaCl | 50 | 8 |
| 100 | 16 | |
| 200 | 32 | |
| CaCl2 | 5 | 8 |
| 10 | 16 | |
| 20 | 32 | |
| LaCl3 | 0.5 | 8 |
| 1 | 16 | |
| 2 | 32 |
Induction of Membrane Permeabilization and Disruption of Cellular Homeostasis
Following the initial electrostatic binding, this compound rapidly induces membrane permeabilization, leading to a fatal disruption of cellular homeostasis. researchgate.net This membrane-active mechanism is a hallmark of many host defense peptides and their mimics. researchgate.net
Cellular Efflux Mechanisms: ATP Release
A key indicator of compromised membrane integrity is the efflux of intracellular components, such as ATP, into the extracellular environment. researchgate.net Treatment of C. albicans with this compound results in a significant and rapid release of ATP. researchgate.net This loss of intracellular ATP not only depletes the cell's primary energy source but also signifies a catastrophic loss of membrane barrier function. researchgate.net The effect is observed in both planktonic cells and biofilms, indicating the robust activity of this compound against different fungal growth modes. researchgate.net
| Treatment | Concentration | Extracellular ATP (Relative Luminescence Units) |
|---|---|---|
| Untreated | - | ~1,000 |
| This compound | 16 µg/mL | ~15,000 |
| This compound | 32 µg/mL | ~25,000 |
Permeability to Exogenous Probes: Propidium (B1200493) Iodide Internalization
Further evidence of membrane permeabilization is demonstrated by the influx of normally membrane-impermeant dyes, such as propidium iodide (PI). researchgate.net Propidium iodide is a fluorescent molecule that can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces. researchgate.net Upon exposure to this compound, C. albicans cells exhibit a rapid, dose-dependent increase in PI internalization. researchgate.net At a concentration of 32 µg/mL, over 80% of cells become permeable to PI within just 5 minutes of treatment, underscoring the swift and potent membrane-disrupting action of the compound. nih.gov
| Time (minutes) | % PI Positive Cells (8 µg/mL C4) | % PI Positive Cells (16 µg/mL C4) | % PI Positive Cells (32 µg/mL C4) |
|---|---|---|---|
| 5 | ~20% | ~50% | >80% |
| 15 | ~30% | ~60% | >90% |
| 30 | ~40% | ~70% | >95% |
| 60 | ~50% | ~80% | >95% |
Distinction from Energy-Dependent Transport Mechanisms Observed in Other Agents
The mechanism of this compound is notably distinct from that of certain other antimicrobial peptides, such as the natural HDP Histatin 5. researchgate.net The action of this compound is characterized by rapid, direct membrane disruption that does not rely on the cell's metabolic energy. researchgate.net This is in stark contrast to agents that require energy-dependent transport to enter the fungal cell and exert their effects on intracellular targets. nih.gov
Comparative Mechanistic Analysis with Natural Host Defense Peptides (e.g., Histatin 5)
A comparative analysis with Histatin 5, a well-studied antifungal peptide found in human saliva, further clarifies the mechanism of this compound. researchgate.net While both are cationic and interact with the fungal cell, their subsequent actions diverge significantly.
Histatin 5's candidacidal activity is a multi-step process that begins with binding to specific receptors on the C. albicans cell wall. nih.gov Following this initial binding, Histatin 5 is actively transported into the cytoplasm in an energy-dependent manner, utilizing fungal polyamine transporters. nih.gov Once inside, its targets are intracellular, leading to mitochondrial dysfunction, the generation of reactive oxygen species, and ultimately, cell death through volume dysregulation and ion imbalance. nih.govmdpi.com Pore formation or significant membrane lysis is not the primary killing mechanism for Histatin 5. nih.gov
In contrast, this compound acts directly and rapidly at the cell membrane. researchgate.net Its mechanism does not necessitate energy-dependent uptake into the cell. researchgate.net The primary fungicidal event is the rapid permeabilization of the plasma membrane, leading to the immediate efflux of essential molecules like ATP and the influx of external substances, causing a swift collapse of cellular homeostasis. researchgate.net This direct membrane-active mechanism is more akin to other HDPs like human cathelicidin (B612621) (LL-37) and defensins. researchgate.net
Scope of Antifungal Efficacy in Research Settings
Activity Spectrum Against Candida Species In Vitro
Laboratory studies have established the broad-spectrum antifungal capabilities of HDP-Mimic C4 against a range of Candida species. researchgate.net The compound exhibits fungicidal activity, meaning it actively kills fungal cells rather than merely inhibiting their growth. mdpi.com Its mechanism involves rapid permeabilization of the fungal cell membrane, leading to cell death. researchgate.netmdpi.com
This compound is potently effective against Candida albicans, the most common cause of candidiasis. frontiersin.org Its efficacy extends to both the yeast and the more invasive hyphal forms of the fungus, which are crucial for tissue penetration and pathogenesis. researchgate.netfrontiersin.org Research indicates that at its minimum inhibitory concentration (MIC), which was determined to be 4 µg/ml under standard conditions, C4 kills the yeast form of C. albicans within 5 minutes. researchgate.net The hyphal form is eliminated within 30 minutes at the same concentration. researchgate.net This rapid action is a key characteristic of its membrane-disrupting mechanism. researchgate.netmdpi.com
| Fungal Form | Minimum Inhibitory Concentration (MIC) | Time to Kill at MIC |
|---|---|---|
| Yeast | 4 µg/ml researchgate.net | 5 minutes researchgate.net |
| Hyphae | 4 µg/ml researchgate.net | 30 minutes researchgate.net |
A significant advantage of this compound is its potent activity against fungal strains that have developed resistance to conventional antifungal drugs like fluconazole (B54011). researchgate.netcornell.edu Studies have shown that C4 is highly active in vitro against numerous fluconazole-resistant clinical isolates of C. albicans. researchgate.netcornell.eduresearchgate.net This suggests that its mechanism of action is distinct from that of azole antifungals and that it is not affected by the resistance mechanisms that render fluconazole ineffective. researchgate.netacs.org
The antifungal spectrum of this compound is not limited to C. albicans. The compound has demonstrated high in vitro activity against several non-albicans Candida (NAC) species. researchgate.netcornell.edu This is clinically important as infections caused by NAC species, some of which exhibit intrinsic resistance to standard antifungals, are on the rise. researchgate.net Research confirms C4's efficacy against various fluconazole-resistant non-albicans species, highlighting its potential as a broad-spectrum antifungal agent. researchgate.netcornell.edu
Efficacy in Preclinical In Vivo Models
The promising in vitro results for this compound have been substantiated by its performance in preclinical animal models of invasive candidiasis. researchgate.netmdpi.com These studies typically involve immunosuppressed mice to mimic the condition of vulnerable patient populations. researchgate.netresearchgate.net
In a mouse model of invasive or disseminated candidiasis, systemic administration of this compound led to a significant reduction in the fungal load in major organs. researchgate.net Specifically, in mice infected with C. albicans, treatment with C4 resulted in a three-log reduction in the fungal burden within the kidneys after 24 hours. researchgate.netcornell.edu The kidneys are a primary target organ in disseminated candidiasis, and reducing the fungal presence is a critical marker of therapeutic efficacy. leibniz-hki.deleibniz-hki.de This potent, dose-dependent activity was observed when the compound was administered after the infection had been established. researchgate.net
| Model | Organ | Time Point | Outcome |
|---|---|---|---|
| Immunosuppressed Mouse, C. albicans Infection researchgate.net | Kidney researchgate.net | 24 hours post-treatment researchgate.net | 3-log reduction in fungal burden researchgate.netcornell.edu |
Beyond reducing the fungal load, this compound has been shown to significantly improve survival rates in animal models of systemic fungal infection. researchgate.netmdpi.com In studies using immunosuppressed mice infected with a lethal dose of C. albicans, treatment with C4 prevented mortality for up to 17 days. researchgate.netcornell.edu Daily administration of the compound for four days post-infection resulted in a dose-dependent increase in survival compared to untreated control groups. researchgate.net This demonstrates that the compound is highly efficacious in promoting long-term survival in preclinical settings of invasive candidiasis. researchgate.netmdpi.com
Insights into Overcoming Antimicrobial Resistance Through Hdp Mimicry
Theoretical Basis for Reduced Susceptibility to Microbial Resistance Mechanisms
The emergence of antimicrobial resistance is a critical global health challenge, necessitating the development of novel therapeutic agents that are less prone to microbial adaptation. Host Defense Peptide (HDP) mimics, such as the compound HDP-Mimic C4, represent a promising strategy in this regard, primarily due to their unique mechanism of action which is inherently difficult for microbes to develop resistance against.
The principal theoretical basis for the reduced susceptibility of this compound to microbial resistance lies in its mode of action, which mirrors that of natural HDPs. mdpi.com The primary target of this compound is the microbial cell membrane. researchgate.net Its action is initiated by an electrostatic interaction between the cationic nature of the mimic and the anionic components of the microbial membrane. researchgate.net This initial binding is a critical step that is less likely to be altered by single-point mutations, a common route for resistance to conventional antibiotics that often have specific intracellular targets.
Following the initial binding, this compound induces rapid membrane permeabilization and disruption. researchgate.net This leads to the leakage of essential intracellular components, such as ATP, and ultimately results in cell death. researchgate.net This mechanism is a physical disruption of the cell's primary barrier, a feature that is fundamental to the cell's integrity and less amenable to modification without compromising the microbe's viability. The rapid, energy-independent nature of this membrane disruption further reduces the opportunity for the microbe to mount a successful resistance response. researchgate.net
Potential for Circumventing Established Drug Resistance Pathways (e.g., Fluconazole (B54011) Resistance)
A significant advantage of this compound is its demonstrated ability to circumvent established drug resistance pathways in clinically relevant pathogens. A prime example is its potent activity against fluconazole-resistant strains of Candida albicans, a common fungal pathogen. researchgate.net
Fluconazole is an antifungal drug that inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Resistance to fluconazole in C. albicans often arises through several mechanisms, including the overexpression of drug efflux pumps (such as Cdr1p and Cdr2p) that actively remove the drug from the cell, or alterations in the target enzyme, reducing the drug's binding affinity.
This compound's efficacy against these resistant strains stems from its entirely different mechanism of action. researchgate.net Instead of targeting a specific intracellular enzyme, this compound directly disrupts the fungal cell membrane. researchgate.net This mode of action bypasses the common resistance mechanisms that have evolved to counteract drugs like fluconazole. For instance, efflux pumps that expel fluconazole are ineffective against this compound because its target is the external membrane, and its action is too rapid to be countered by pumping mechanisms.
Research has shown that this compound is highly active against clinical isolates of C. albicans that exhibit resistance to fluconazole. researchgate.net This indicates that the compound's efficacy is independent of the pathways that confer resistance to this conventional antifungal agent.
Interactive Table: Activity of this compound Against Fluconazole-Resistant Candida albicans
| Strain | Resistance Profile | This compound Activity | Reference |
| C. albicans Clinical Isolates | Fluconazole-Resistant | Highly active in vitro | researchgate.net |
| C. albicans SC5314 | Systemic Candidiasis Model | Potent in vivo activity | researchgate.net |
This table is a representation of findings from the cited research. Specific minimal inhibitory concentration (MIC) values may vary across studies.
Strategies for Sustained Efficacy in Challenging Pathogen Environments
Maintaining the efficacy of novel antimicrobial agents like this compound in diverse and challenging pathogenic environments is crucial for their long-term therapeutic success. Several strategies can be employed to ensure their sustained effectiveness and mitigate the potential for future resistance development.
One of the foremost strategies is the use of combination therapy . Pairing this compound with conventional antibiotics or other antimicrobial agents can create a synergistic effect. aimspress.com This approach can be particularly effective as this compound's membrane-permeabilizing action may enhance the uptake of other drugs, potentially re-sensitizing resistant strains to existing antibiotics. nih.gov By targeting multiple, distinct cellular pathways simultaneously, combination therapy significantly reduces the probability of resistance emerging. aimspress.com
Chemical modifications to the core structure of this compound can also play a vital role in sustaining its efficacy. mdpi.com These modifications can be designed to enhance the compound's stability against proteolytic degradation by host or microbial enzymes, a common challenge for peptide-based drugs. frontiersin.org Furthermore, alterations to hydrophobicity and charge can be fine-tuned to optimize its activity against specific pathogens and improve its selectivity for microbial over host cells, thereby enhancing its therapeutic window. mdpi.com
Another key strategy involves the development of novel delivery systems . Encapsulating this compound in nanoparticles or other carrier molecules can protect it from degradation, improve its solubility, and facilitate targeted delivery to the site of infection. frontiersin.org This not only increases the local concentration of the drug where it is needed most but also minimizes systemic exposure, which can help in reducing the selection pressure for resistance in non-target microbial populations.
Finally, a proactive approach of ongoing surveillance and research into potential microbial resistance mechanisms is essential. researchgate.net By understanding how pathogens might adapt to HDP-mimics, researchers can stay ahead of the curve and design next-generation compounds that can overcome these adaptations. researchgate.net This includes identifying and targeting conserved and essential components of microbial cells to minimize the chances of resistance development. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
